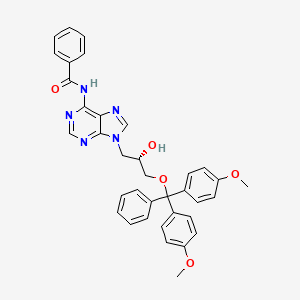

(S)-DMT-glycidol-A(Bz)

Description

(S)-DMT-glycidol-A(Bz) (CAS: 115196-70-8) is an acyclic nucleoside derivative widely used in oligonucleotide synthesis, particularly in solid-phase phosphoramidite chemistry. The compound features a dimethoxytrityl (DMT) group at the 5'-position, which acts as a transient protecting group during synthesis, and a benzoyl (Bz) moiety protecting the exocyclic amine of the adenine nucleobase . This structural modification makes it valuable for synthesizing non-canonical nucleic acid analogs with tailored biophysical properties, such as improved binding affinity or nuclease resistance .

Properties

Molecular Formula |

C36H33N5O5 |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]purin-6-yl]benzamide |

InChI |

InChI=1S/C36H33N5O5/c1-44-30-17-13-27(14-18-30)36(26-11-7-4-8-12-26,28-15-19-31(45-2)20-16-28)46-22-29(42)21-41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-9-5-3-6-10-25/h3-20,23-24,29,42H,21-22H2,1-2H3,(H,37,38,40,43)/t29-/m0/s1 |

InChI Key |

NZLGUIHHZARULF-LJAQVGFWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: Enantiomerically Pure (S)-Glycidol

- The synthesis begins with the commercially available enantiomerically pure (S)-glycidol, a chiral epoxide with a hydroxymethyl substituent.

- (S)-glycidol is stereochemically important because it dictates the stereoconfiguration of the final nucleoside analog, which affects the biological and chemical properties of the compound.

Protection of (S)-Glycidol with 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

- (S)-glycidol is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous organic solvent such as dichloromethane.

- The reaction is typically performed under inert atmosphere (argon) and in the presence of a base like triethylamine to neutralize the generated HCl.

- This step yields the DMT-protected glycidol, specifically DMT-O-(S)-glycidol, in high yield (~90%) and preserves the stereochemistry of the glycidol (Scheme 1 in literature).

- The DMT group serves as a protecting group for the primary hydroxyl, enabling selective reactions on the epoxide ring.

Regioselective and Stereospecific Epoxide Ring Opening with Adenine

- The DMT-protected (S)-glycidol epoxide is subjected to a nucleophilic ring-opening reaction with adenine.

- This reaction is performed in the presence of sodium hydride (NaH) as a base, which deprotonates the adenine to generate the nucleophilic species.

- The epoxide ring opens regioselectively and stereospecifically, leading to the formation of the DMT-glycidol-adenine intermediate.

- The reaction conditions are controlled to favor the attack at the less hindered epoxide carbon, preserving the stereochemistry at the chiral center.

- This step yields the DMT-glycidol-adenine compound (DMT-GA).

Protection of the Exocyclic Amino Group of Adenine by Benzoylation

- The exocyclic amino group of adenine in the DMT-GA intermediate is selectively protected by reaction with benzoyl chloride (BzCl).

- This benzoylation is performed in an anhydrous solvent such as pyridine or dichloromethane, often with a base to scavenge HCl.

- The product, DMT-glycidol-adenine(Benzoyl) or (S)-DMT-glycidol-A(Bz), is obtained after purification, typically by silica gel column chromatography.

- This benzoyl protection is crucial for subsequent synthetic steps, preventing unwanted side reactions at the amino group.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| DMT protection of (S)-glycidol | DMT-Cl, Et3N, DCM, Ar, rt | ~90 | High stereochemical fidelity |

| Epoxide ring opening with adenine | Adenine, NaH, DMF or DMF/THF, rt | Not explicitly stated, generally good | Regioselective and stereospecific |

| Benzoylation of exocyclic amino | Benzoyl chloride, pyridine/DCM, rt | High (quantitative to good) | Selective protection of amino group |

Analytical Characterization

- The intermediates and final product are characterized by multiple spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR (where applicable) confirm the structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and diastereomeric separation.

- The stereochemical integrity is confirmed by comparing retention times and NMR data with known standards.

Research Discoveries and Methodological Insights

- The stereospecific epoxide ring opening with adenine in the presence of sodium hydride is a key step that enables the selective synthesis of (S)-configured nucleoside analogs.

- The use of benzoyl chloride for exocyclic amino protection is preferred for its mildness and selectivity, preserving the integrity of the nucleoside.

- The DMT-protection strategy is widely used in oligonucleotide chemistry to protect hydroxyl groups during multi-step syntheses.

- The synthetic route has been validated by multiple research groups and is considered a gold standard for preparing glycerol nucleoside phosphoramidites used in GNA oligonucleotide synthesis.

- Alternative methods for guanine derivatives require different strategies due to the complexity of guanine’s functional groups, but adenine derivatives like (S)-DMT-glycidol-A(Bz) follow the described straightforward approach.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material: (S)-glycidol | Commercially available | Chiral epoxide substrate |

| 2 | Hydroxyl protection | 4,4'-Dimethoxytrityl chloride, Et3N, DCM, Ar, rt | DMT-O-(S)-glycidol (~90% yield) |

| 3 | Epoxide ring opening with adenine | Adenine, NaH, DMF, rt | DMT-glycidol-adenine intermediate |

| 4 | Amino group protection (benzoylation) | Benzoyl chloride, pyridine/DCM, rt | (S)-DMT-glycidol-Adenine(Benzoyl) |

Chemical Reactions Analysis

Types of Reactions

(S)-DMT-glycidol-A(Bz) undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA).

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: mCPBA in dichloromethane (DCM) at 0°C to room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) in ethanol or water.

Major Products

The major products formed from these reactions include diols, amino alcohols, and thioethers, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-DMT-glycidol-A(Bz) has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-DMT-glycidol-A(Bz) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Key Observations :

- Protection Strategy: Unlike N2-isobutyryl protection in morpholino-G derivatives, the benzoyl group in (S)-DMT-glycidol-A(Bz) offers stability under acidic detritylation conditions .

Phosphoramidite Building Blocks

5'-DMTr-dA(Bz)-Methyl phosphonamidite (CAS: 114079-05-9):

- Features a methyl phosphonamidite group instead of the standard phosphoramidite, enabling synthesis of methylphosphonate oligonucleotides with charge-neutral backbones for improved cellular uptake .

- Contrasts with (S)-DMT-glycidol-A(Bz)’s charged phosphoramidite, which is essential for standard automated synthesis protocols.

2'-F-Bz-dC Phosphoramidite (CAS: 161442-19-9):

- Incorporates a 2'-fluoro modification on cytosine, enhancing nuclease resistance and duplex thermal stability (Tm) compared to (S)-DMT-glycidol-A(Bz)’s unmodified sugar .

Biological Activity

Overview of (S)-DMT-glycidol-A(Bz)

(S)-DMT-glycidol-A(Bz) is a glycosylated derivative that has been studied for its applications in medicinal chemistry and biochemistry. Its structural features suggest potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Chemical Structure

The structure of (S)-DMT-glycidol-A(Bz) can be represented as follows:

- Core Structure : The compound includes a glycidol moiety, which is known for its reactivity and ability to form covalent bonds with nucleophiles.

- Functional Groups : The presence of the benzoyl group (Bz) provides additional chemical properties that may enhance its biological activity.

The biological activity of (S)-DMT-glycidol-A(Bz) is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. Some proposed mechanisms include:

- Alkylation of Nucleophiles : The glycidol moiety can react with nucleophilic sites in proteins or DNA, potentially leading to modifications that affect cellular function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

-

Anticancer Activity :

- A study examining various alkylating agents found that compounds similar to (S)-DMT-glycidol-A(Bz) exhibited significant cytotoxicity against cancer cell lines. This suggests potential use as an anticancer agent due to its ability to induce DNA damage .

- Further research is needed to quantify the IC50 values and understand the specific cancer types affected.

-

Neuroprotective Effects :

- Research indicates that certain derivatives of glycidol can exhibit neuroprotective properties by modulating neurotransmitter levels. Investigating (S)-DMT-glycidol-A(Bz) in models of neurodegeneration could reveal similar effects.

-

Toxicological Studies :

- Toxicology assessments are crucial for understanding the safety profile of (S)-DMT-glycidol-A(Bz). Initial studies suggest moderate toxicity levels in vitro, necessitating further investigation into its safety parameters in vivo.

Data Summary

Q & A

Q. What are the critical steps in synthesizing (S)-DMT-glycidol-A(Bz), and how can purity be validated?

Synthesis involves sequential protection/deprotection of functional groups and coupling reactions typical of nucleoside derivatives. Key steps include:

- Protection : Dimethoxytrityl (DMT) groups are used to block the 5'-OH during solid-phase oligonucleotide synthesis.

- Glycidol coupling : Stereoselective introduction of glycidol to the nucleobase (adenine, benzoylated for stability).

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product .

- Validation : Purity is confirmed via HPLC (>95% peak area), mass spectrometry (exact mass verification), and NMR (¹H/¹³C for structural integrity) .

Q. Which analytical techniques are essential for characterizing (S)-DMT-glycidol-A(Bz) structure and stability?

- NMR spectroscopy : Assigns stereochemistry (e.g., glycidol configuration) and confirms benzoyl (Bz) protection .

- Mass spectrometry (MS) : Validates molecular weight and detects impurities (e.g., incomplete deprotection).

- Stability studies : Monitor degradation under varying pH, temperature, and solvent conditions using HPLC-UV or LC-MS .

Q. How does the stereochemistry of (S)-DMT-glycidol-A(Bz) influence its reactivity in oligonucleotide synthesis?

The (S)-glycidol configuration affects coupling efficiency and strand orientation. Studies show that mismatched stereochemistry (e.g., R-isomer contamination) leads to truncated oligonucleotides. Use chiral HPLC or circular dichroism to verify stereopurity .

Q. What solvents and conditions are optimal for storing (S)-DMT-glycidol-A(Bz) to prevent degradation?

Store in anhydrous acetonitrile or dichloromethane at -20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to light or humidity, which hydrolyzes the DMT group .

Advanced Research Questions

Q. How to address contradictory data in the reactivity of (S)-DMT-glycidol-A(Bz) across different coupling conditions?

- Systematic screening : Vary solvents (e.g., acetonitrile vs. THF), activators (e.g., tetrazole vs. DCI), and temperatures.

- Kinetic analysis : Use real-time NMR or HPLC monitoring to identify side reactions (e.g., epoxide ring opening).

- Cross-validation : Compare results with structurally similar phosphoramidites (e.g., 3’-O-Me-C(Bz)-2’-phosphoramidite) to isolate variables .

Q. What strategies optimize the coupling efficiency of (S)-DMT-glycidol-A(Bz) in oligonucleotide synthesis?

- Stoichiometric tuning : Optimize molar ratios (e.g., 1.5 equivalents of phosphoramidite to nucleoside).

- Activator selection : Use 5-ethylthio-1H-tetrazole for faster coupling kinetics.

- Post-coupling capping : Acetic anhydride/imidazole to block unreacted 5'-OH groups and reduce deletion sequences .

Q. How to design experiments to resolve discrepancies in the stereochemical outcomes of (S)-DMT-glycidol-A(Bz) reactions?

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA-3.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Computational modeling : Apply DFT calculations to predict steric/electronic effects on stereoselectivity .

Q. What methodologies ensure batch-to-batch consistency in (S)-DMT-glycidol-A(Bz) synthesis for reproducible oligonucleotide studies?

- Strict QC protocols : Require ≥98% purity via HPLC-MS and ≤0.5% R-isomer contamination.

- Stability-indicating assays : Track degradation products under accelerated conditions (40°C/75% RH).

- Statistical process control : Use Six Sigma methods to minimize variability in reaction times and reagent quality .

Q. How to troubleshoot low yields in (S)-DMT-glycidol-A(Bz)-modified oligonucleotide sequences?

Q. What experimental frameworks validate the biological activity of oligonucleotides incorporating (S)-DMT-glycidol-A(Bz)?

- In vitro assays : Measure hybridization efficiency via thermal denaturation (Tm) and gel-shift assays .

- Cell-based studies : Test gene silencing efficacy (e.g., siRNA constructs) using luciferase reporters.

- Comparative analysis : Benchmark against unmodified or commercially available phosphoramidites (e.g., 2'-F-Bz-dC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.